molecular formula C7H8N2O2 B1451740 6-Amino-2-methylnicotinic acid CAS No. 680208-82-6

6-Amino-2-methylnicotinic acid

Cat. No.: B1451740
CAS No.: 680208-82-6
M. Wt: 152.15 g/mol
InChI Key: TZZLIARCVQOPQS-UHFFFAOYSA-N
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Description

6-Amino-2-methylnicotinic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Amino-2-methylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The interaction between this compound and NAD+ can modulate the activity of enzymes involved in metabolic pathways, such as dehydrogenases and reductases .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate the AMP-activated protein kinase (AMPK) pathway, leading to enhanced glucose uptake and fatty acid oxidation . Additionally, it can modulate the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, this compound has been found to inhibit the activity of certain histone deacetylases (HDACs), leading to changes in gene expression and chromatin structure . Additionally, it can bind to specific receptors on the cell surface, triggering downstream signaling cascades that influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained activation of certain signaling pathways and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. Additionally, this compound can modulate the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across the cell membrane by amino acid transporters, such as the solute carrier family of transporters . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, the presence of a nuclear localization signal (NLS) can facilitate its transport into the nucleus, where it can modulate gene expression and chromatin structure .

Properties

IUPAC Name

6-amino-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZLIARCVQOPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651750
Record name 6-Amino-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680208-82-6
Record name 6-Amino-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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